(R)-3-(Benzyl(methyl)amino)propane-1,2-diol (R)-3-(Benzyl(methyl)amino)propane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17473265
InChI: InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

(R)-3-(Benzyl(methyl)amino)propane-1,2-diol

CAS No.:

Cat. No.: VC17473265

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Benzyl(methyl)amino)propane-1,2-diol -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name (2R)-3-[benzyl(methyl)amino]propane-1,2-diol
Standard InChI InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1
Standard InChI Key HGPHYOVGIFFHJB-LLVKDONJSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)C[C@H](CO)O
Canonical SMILES CN(CC1=CC=CC=C1)CC(CO)O

Introduction

Chemical Identity and Structural Features

(R)-3-(Benzyl(methyl)amino)propane-1,2-diol (C₁₁H₁₇NO₂) possesses a molecular weight of 195.26 g/mol. Its structure comprises a propane-1,2-diol core, with the third carbon bonded to a secondary amine functional group substituted by benzyl and methyl groups. The (R)-stereochemistry is critical for its interactions in chiral environments, particularly in biological systems .

Key structural attributes:

  • Chirality: The (R)-configuration at C3 ensures enantioselective behavior in synthesis and biological activity.

  • Functional groups: The diol moiety enables hydrogen bonding, while the benzyl(methyl)amino group contributes to lipophilicity and potential receptor binding .

Synthetic Methodologies

Epoxide Ring-Opening Strategy

A common route to analogous aminodiols involves epoxidation of allylic alcohols followed by amine-mediated ring-opening. For example, (−)-isopulegol-derived epoxides have been opened with amines to yield stereochemically defined aminodiols . Applied to (R)-3-(Benzyl(methyl)amino)propane-1,2-diol, this method could proceed as follows:

  • Epoxidation: React glycerol or a protected glycerol derivative with an oxidizing agent (e.g., m-CPBA) to form an epoxide.

  • Ring-opening: Treat the epoxide with benzylmethylamine under basic conditions to install the amino group.

  • Deprotection: Remove protective groups (e.g., benzyl ethers) via hydrogenolysis or acidic hydrolysis .

Example reaction conditions:

  • Epoxidation: 0°C, 3 h, m-CPBA in dichloromethane .

  • Ring-opening: 40°C, 2 h, benzylmethylamine in methanol .

Catalytic Amination

Patent CN103319354A describes the use of copper oxide catalysts for synthesizing 3-amino-1,2-propanediol derivatives . Adapting this method:

  • Substrate preparation: Start with glycerin chlorohydrin.

  • Catalytic amination: Employ CuO (1.5–3 wt%) with promoters (e.g., Fe₂O₃, ZnO) in aqueous ammonia at 30–50°C .

  • Stereochemical control: Chiral auxiliaries or asymmetric catalysis may enforce the (R)-configuration.

Yield optimization:

  • Catalyst: 2% CuO + 40% SnO₂ relative to substrate .

  • Reaction time: 2–3 h .

Physicochemical Properties

PropertyValue/DescriptionSource Analog
Molecular weight195.26 g/molCalculated
Boiling point~250°C (estimated)Similar to
Density1.12–1.15 g/mL (predicted) ,
Water solubilityModerate (hydrophilic diol moiety)
pKa~9.5 (amine proton)Predicted

Stereochemical stability: The (R)-enantiomer is resistant to racemization under ambient conditions but may epimerize under strong acidic/basic conditions .

Applications in Organic Synthesis

Chiral Building Block

The compound’s stereocenter and functional groups make it valuable for synthesizing:

  • Pharmaceutical intermediates: β-blockers, antiviral agents.

  • Ligands for asymmetric catalysis: Chiral amines in hydrogenation reactions .

Surface Modification

Aminodiols are used in particle coatings and polyethylene glycol derivatives . The benzyl group may enhance adhesion to hydrophobic surfaces.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator